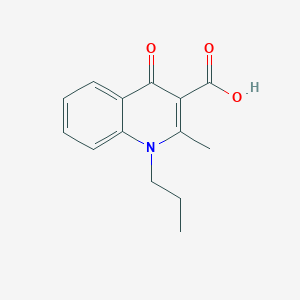
2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse biological and pharmaceutical properties. This compound belongs to the class of 4-hydroxy-2-quinolones, which are known for their significant roles in medicinal chemistry and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ethyl 1R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates as starting materials . The reaction conditions often include the use of alkaline hydrolysis, which, however, may not always be applicable due to the formation of inert salts at the 4-OH group .
Industrial Production Methods
Industrial production methods for this compound are less frequently documented. the synthesis of related compounds often involves high-temperature transesterification or ester hydrolysis . These methods are optimized to achieve high yields and purity, which are crucial for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-oxo position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines and alkoxides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
Ciprofloxacin: A well-known fluoroquinolone antibiotic that also targets bacterial DNA gyrase.
Nalidixic acid: Another quinolone derivative with antimicrobial properties.
Uniqueness
2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and pharmacokinetic properties. Its ability to undergo various chemical transformations also makes it a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
922499-40-9 |
|---|---|
Molekularformel |
C14H15NO3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
2-methyl-4-oxo-1-propylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-3-8-15-9(2)12(14(17)18)13(16)10-6-4-5-7-11(10)15/h4-7H,3,8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
IHVJFDIMTWTGEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=C(C(=O)C2=CC=CC=C21)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B12911859.png)

![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)
![N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12911868.png)

![2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911897.png)


![Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B12911909.png)
![4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12911910.png)

![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)


